N'-{(E)-[2-(benzyloxy)phenyl]methylidene}-3-chlorobenzohydrazide N'-{(E)-[2-(benzyloxy)phenyl]methylidene}-3-chlorobenzohydrazide
Brand Name: Vulcanchem
CAS No.: 5317-30-6
VCID: VC8950204
InChI: InChI=1S/C21H17ClN2O2/c22-19-11-6-10-17(13-19)21(25)24-23-14-18-9-4-5-12-20(18)26-15-16-7-2-1-3-8-16/h1-14H,15H2,(H,24,25)/b23-14+
SMILES: C1=CC=C(C=C1)COC2=CC=CC=C2C=NNC(=O)C3=CC(=CC=C3)Cl
Molecular Formula: C21H17ClN2O2
Molecular Weight: 364.8 g/mol

N'-{(E)-[2-(benzyloxy)phenyl]methylidene}-3-chlorobenzohydrazide

CAS No.: 5317-30-6

Cat. No.: VC8950204

Molecular Formula: C21H17ClN2O2

Molecular Weight: 364.8 g/mol

* For research use only. Not for human or veterinary use.

N'-{(E)-[2-(benzyloxy)phenyl]methylidene}-3-chlorobenzohydrazide - 5317-30-6

Specification

CAS No. 5317-30-6
Molecular Formula C21H17ClN2O2
Molecular Weight 364.8 g/mol
IUPAC Name 3-chloro-N-[(E)-(2-phenylmethoxyphenyl)methylideneamino]benzamide
Standard InChI InChI=1S/C21H17ClN2O2/c22-19-11-6-10-17(13-19)21(25)24-23-14-18-9-4-5-12-20(18)26-15-16-7-2-1-3-8-16/h1-14H,15H2,(H,24,25)/b23-14+
Standard InChI Key GNSRUZKPRLCNKC-OEAKJJBVSA-N
Isomeric SMILES C1=CC=C(C=C1)COC2=CC=CC=C2/C=N/NC(=O)C3=CC(=CC=C3)Cl
SMILES C1=CC=C(C=C1)COC2=CC=CC=C2C=NNC(=O)C3=CC(=CC=C3)Cl
Canonical SMILES C1=CC=C(C=C1)COC2=CC=CC=C2C=NNC(=O)C3=CC(=CC=C3)Cl

Introduction

N'-{(E)-[2-(Benzyloxy)phenyl]methylidene}-3-chlorobenzohydrazide is a complex organic compound that belongs to the class of hydrazides. Hydrazides are derivatives of hydrazine, where one or both hydrogen atoms are replaced by organic groups. This specific compound features a benzohydrazide backbone with a 3-chloro substituent and a methylidene group linked to a 2-(benzyloxy)phenyl moiety. The presence of the benzyloxy group suggests potential applications in organic synthesis and medicinal chemistry due to its ability to participate in various chemical reactions.

Synthesis and Preparation

The synthesis of N'-{(E)-[2-(benzyloxy)phenyl]methylidene}-3-chlorobenzohydrazide typically involves condensation reactions between appropriate precursors. For example, a 3-chlorobenzohydrazide could react with a suitable aldehyde or ketone containing the 2-(benzyloxy)phenyl group to form the desired product. The reaction conditions, such as solvent choice and temperature, would be optimized to favor the formation of the E isomer.

Research Findings and Future Directions

While detailed research findings specific to N'-{(E)-[2-(benzyloxy)phenyl]methylidene}-3-chlorobenzohydrazide are not available, related compounds have shown promise in medicinal chemistry. For instance, hydrazide derivatives have been studied for their potential as antimicrobial and anticancer agents . Future research could focus on synthesizing and evaluating the biological activity of this compound, exploring its potential applications in drug development.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator